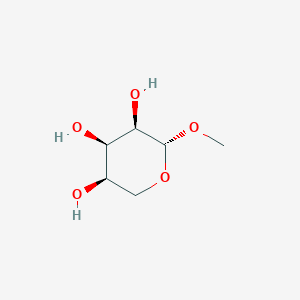

(2R,3R,4R,5R)-2-甲氧基四氢-2H-吡喃-3,4,5-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

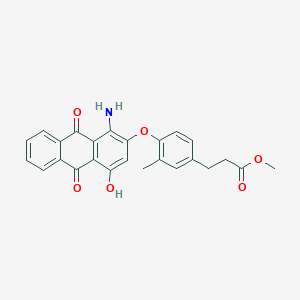

“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a chemical compound that contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and several functional groups. It has 3 hydroxyl groups, 3 secondary alcohols, and 2 aliphatic ethers . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (164.16) and its molecular formula (C6H12O5). It should be stored sealed in dry conditions at 2-8°C .科学研究应用

Biochemical Processes

Methyl b-D-ribopyranoside is a naturally occurring compound present in various plants and fungi . It is believed to exert its effects by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and interfering with the growth and replication of pathogenic microorganisms .

Metabolic Disorders

This compound has profound applications in the research of diabetes and metabolic disorders . Its unique properties make it valuable for studying these conditions and developing new therapeutic interventions.

Enzyme Substrate

“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a substrate for various enzymes, including phosphatases, kinase, and dehydrogenases. This makes it a vital component for metabolic pathways in cells.

Redox Reactions

This compound is involved in redox reactions, carrying electrons from one reaction to another . This makes it a key player in many biochemical processes.

Intermediate Metabolite

“(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol” is a key intermediate metabolite of the pentose phosphate pathway. This pathway plays a crucial role in the generation of reducing power and biosynthetic precursors in living organisms.

Antibiotic Research

Methyl b-D-ribopyranoside has been used in antibiotic research . It prevents protein synthesis by blocking the elongation step in prokaryotic and eukaryotic ribosomes .

作用机制

Target of Action

It’s structurally similar compound, β-d-ribopyranose, has been shown to interact with the d-ribose-binding periplasmic protein and d-ribose pyranase in organisms like escherichia coli and bacillus subtilis .

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level that can affect the function of the target protein .

Biochemical Pathways

Methyl β-D-ribopyranoside is a sugar alcohol that belongs to the group of pentoses . It has been shown to regulate the growth of bacteria and fungi by altering their metabolic pathways . .

Result of Action

Its role in regulating the growth of bacteria and fungi suggests that it may have antimicrobial properties .

属性

IUPAC Name |

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468854 |

Source

|

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

17289-61-1 |

Source

|

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What can we learn about the structure of the phosphite triester of methyl β-D-ribopyranoside from the research?

A1: The research primarily focused on understanding the structural features of the phosphite triester of methyl β-D-ribopyranoside. X-ray diffraction analysis was employed to determine the crystal structures of both the phosphite triester (6) and its O,O,O-thiophosphate triester analogue (7) []. This provided valuable insights into the spatial arrangement of atoms within these molecules. Furthermore, computational chemistry, specifically CNDO-2 calculations, were performed on the phosphite triester (6) []. These calculations revealed a significant finding: the phosphorus atom in the phosphite triester carries a relatively high positive charge. This positive charge accumulation is attributed to the inherent strain present within the ester moiety of the molecule [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)